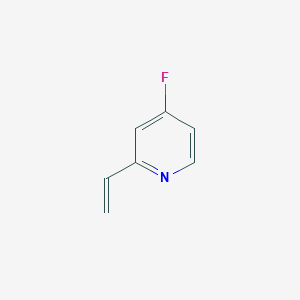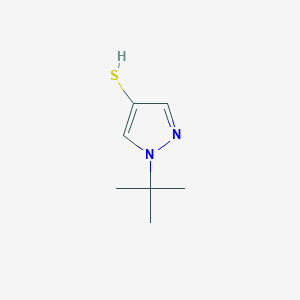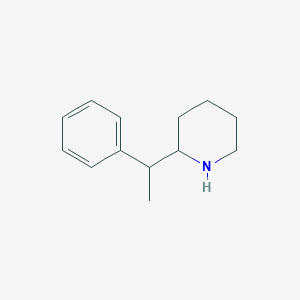
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride typically involves the reaction of 3-chlorophenylacetic acid with piperidine under specific conditions. The process may include steps such as esterification, reduction, and substitution reactions. For instance, 3-(4-chlorophenyl)propionic acid can be used as a starting material, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways. The process is designed to be efficient, cost-effective, and safe, with high yields and minimal by-products. The use of readily available and inexpensive raw materials is a key consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)piperidine: This compound shares a similar structure but lacks the carboxylic acid group, leading to different chemical and biological properties.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperidine core but with different substituents, resulting in distinct applications and effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15Cl2NO2 |
|---|---|
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-9(8-10)12(11(15)16)4-6-14-7-5-12;/h1-3,8,14H,4-7H2,(H,15,16);1H |
Clave InChI |
UPJOEGHQYHOJCI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC(=CC=C2)Cl)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)






![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)
![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)



